N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
Description
N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is a synthetic propanamide derivative characterized by a furan ring substituted with a 4-chlorophenyl group and a propanamide chain linked to a 4-butylphenyl moiety.
Properties
CAS No. |
853312-03-5 |
|---|---|
Molecular Formula |
C23H24ClNO2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C23H24ClNO2/c1-2-3-4-17-5-11-20(12-6-17)25-23(26)16-14-21-13-15-22(27-21)18-7-9-19(24)10-8-18/h5-13,15H,2-4,14,16H2,1H3,(H,25,26) |
InChI Key |
RTBBSAAMRBIZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the furan ring.
Formation of the propanamide linkage: This involves the reaction of the intermediate with a suitable amine, such as 4-butylaniline, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles like amines (NH3), thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following structurally related compounds are compared based on substituent variations, molecular weight, and physicochemical properties (Table 1):
Table 1: Structural and Physicochemical Comparisons
*Calculated based on analogous structures in .
Key Observations :
- The 4-butylphenyl group in the target compound provides greater lipophilicity compared to shorter-chain analogs (e.g., 3-methylphenyl in ), which may improve membrane permeability but reduce aqueous solubility.
- Chlorophenyl vs.
- Heterocyclic variations : Compounds like 7k and 7m () incorporate oxadiazole and sulfonyl groups, increasing hydrogen-bonding capacity and molecular rigidity compared to the furan-based target compound.
Bioactivity and Toxicity Comparisons
Antioxidant and Anti-inflammatory Potential:
- Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit antioxidant activity via radical scavenging (DPPH assay), but the target compound’s furan-propanamide scaffold may lack direct antioxidant properties due to the absence of hydroxyl or hydroxamate groups .
- Thiazolidinone derivatives (e.g., C3–C6 in ) with 4-butylphenyl groups show anti-inflammatory and antidiabetic activities, suggesting that the target compound’s butylphenyl moiety could similarly modulate inflammatory pathways .
Biological Activity
N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H24ClNO2
- Molecular Weight : 381.9 g/mol
- CAS Number : 853312-03-5
The compound features a complex structure that includes a butyl-substituted phenyl group, a chlorophenyl group, and a furan ring connected through a propenamide linkage. These structural characteristics are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by interacting with specific molecular targets in cancer cells.
The biological effects of this compound are mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that this compound can bind to specific receptors, altering their activity and influencing cellular responses.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values varied depending on the cell line, indicating selective activity.
-
Mechanistic Insights :
- Further investigations revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a pro-apoptotic agent.
-
Comparative Analysis :
- A comparative study with structurally similar compounds indicated that the unique combination of substituents in this compound enhances its biological activity compared to other derivatives.
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | C23H24ClNO2 | Anticancer, Anti-inflammatory | 15 (varies by cell line) | |
| N-(4-Chlorophenyl)-3-(5-methyl-2-furyl)propanamide | C14H14ClNO2 | Moderate anticancer | 25 | |
| N-(Phenyl)-3-(5-chloro-2-furyl)propanamide | C15H14ClNO2 | Low anticancer activity | 30 |
Applications in Research
This compound is being explored for various applications:
- Medicinal Chemistry : Its potential as a lead compound for developing new anti-inflammatory and anticancer drugs.
- Synthetic Chemistry : Utilized as a building block for synthesizing more complex organic molecules.
Q & A
Basic: What are the common synthetic routes for N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide?
The synthesis typically involves multi-step organic reactions, including condensation, amidation, and functional group modifications. Key steps include:
- Coupling reactions : Linking the furylpropanamide core to the substituted phenyl groups under controlled conditions (e.g., temperature: 60–80°C, inert atmosphere).
- Amide bond formation : Using coupling agents like EDCI/HOBt or DCC to connect the butylphenyl amine to the furylpropanoyl intermediate.
- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates, while NMR and HPLC confirm purity (>95%) .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in the synthesis?
- Condition tuning : Adjusting pH (e.g., mildly basic conditions for amidation) and temperature gradients to favor desired pathways.
- Catalyst screening : Testing palladium-based catalysts for coupling steps or enzymatic catalysts for stereoselective reactions.
- Real-time monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and halt reactions at optimal conversion points .
Basic: What analytical techniques are essential for characterizing this compound?
- Structural elucidation : H/C NMR to confirm substituent positions and amide linkage integrity.
- Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) for quantitative analysis.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry, as demonstrated in related furan-containing analogs .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Dynamic effects analysis : Investigate rotational barriers or tautomerism using variable-temperature NMR.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Crystallographic cross-check : Use SCXRD to confirm spatial arrangements that might explain anomalous signals .
Basic: What structural analogs of this compound have been studied, and why are they significant?
Key analogs include:
| Compound Name | Key Modification | Impact |
|---|---|---|
| N-(4-Methoxyphenyl)-3-[5-(4-chlorophenyl)furyl]propanamide | Methoxy substitution | Enhanced solubility and receptor affinity |
| Derivatives with nitro or methylsulfonyl groups | Electron-withdrawing groups | Increased metabolic stability |
Advanced: How can researchers design experiments to evaluate the impact of substituent variations on bioactivity?
- SAR studies : Systematically replace the 4-chlorophenyl or butylphenyl groups with halogens, alkoxy, or heterocycles.
- High-throughput screening : Test analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based assays.
- Molecular docking : Use crystal structures of target proteins (e.g., PDB entries) to predict binding modes and optimize substituent interactions .
Basic: What biological activities have been reported for this compound?
- Anti-inflammatory potential : Inhibition of prostaglandin synthesis in vitro, comparable to indomethacin in preliminary assays.
- Receptor modulation : Partial agonism/antagonism observed at serotonin (5-HT) and adenosine receptors in cell-based models .
Advanced: How to design mechanistic studies to elucidate its mode of action?
- Kinetic assays : Measure IC values against purified enzymes (e.g., cyclooxygenase isoforms) under varying substrate concentrations.
- Gene knockout models : Use CRISPR-Cas9 to silence putative targets in cell lines and assess compound efficacy.
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites and link structural features to metabolic pathways .
Basic: How can researchers address discrepancies in reported biological activity across studies?
- Source verification : Confirm compound purity (>98%) via orthogonal methods (HPLC + NMR) to rule out impurity-driven effects.
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, serum concentration).
- Structural benchmarking : Compare with analogs to identify critical substituents (e.g., 4-chloro vs. 3-nitro groups) .
Advanced: What strategies are recommended for studying pharmacokinetics (e.g., absorption, distribution)?
- In vitro models : Caco-2 cell monolayers to predict intestinal permeability.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions.
- Microsomal stability assays : Incubate with liver microsomes to estimate hepatic clearance rates .
Basic: What crystallographic methods are used to determine its solid-state structure?
- SCXRD : Resolve bond lengths, angles, and torsion angles (e.g., C–C–N–C torsion = 172.5° in related compounds).
- Hydrogen-bond analysis : Identify N–H⋯O interactions that stabilize crystal packing, often forming chains along the c-axis .
Advanced: How to analyze hydrogen-bonding networks for co-crystal design?
- Hirshfeld surface analysis : Map intermolecular contacts (e.g., O⋯H, N⋯H) using CrystalExplorer.
- Co-former screening : Test dicarboxylic acids (e.g., succinic acid) to improve solubility via co-crystallization .
Basic: What protocols ensure compound stability during storage?
- Storage conditions : -20°C under argon, shielded from light to prevent photodegradation.
- Stability monitoring : Periodic HPLC checks for decomposition products (e.g., hydrolyzed amide bonds) .
Advanced: How to troubleshoot unstable intermediates during synthesis?
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine intermediates.
- Low-temperature quenching : Rapid cooling (-78°C) after exothermic steps to prevent side reactions.
- Alternative solvents : Replace polar aprotic solvents (DMF) with THF or dichloromethane to stabilize sensitive intermediates .
Advanced: How can computational methods predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina with target protein structures (e.g., COX-2 from PDB 5KIR) to simulate binding.
- MD simulations : Run 100-ns trajectories to assess binding pocket stability and ligand residence time.
- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with IC values for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
